9-Benzyl-9-butyl-9H-fluorene
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Overview
Description
9-Benzyl-9-butyl-9H-fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their unique structural properties, which include a biphenyl system with a methylene bridge. This compound is characterized by the presence of benzyl and butyl groups attached to the fluorene core, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-9-butyl-9H-fluorene typically involves the alkylation of fluorene derivatives. One common method is the Grignard reaction, where fluorene is reacted with butylmagnesium bromide to introduce the butyl group. This is followed by a Friedel-Crafts alkylation to attach the benzyl group. The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Benzyl-9-butyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions
Major Products: The major products formed from these reactions include fluorenone derivatives, substituted fluorenes, and various functionalized fluorene compounds .
Scientific Research Applications
9-Benzyl-9-butyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 9-Benzyl-9-butyl-9H-fluorene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular receptors and enzymes, leading to changes in cellular functions. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
9-Butyl-9H-fluorene: Lacks the benzyl group, making it less versatile in certain applications.
9-Benzyl-9H-fluorene: Lacks the butyl group, which may affect its solubility and reactivity.
9-Phenyl-9H-fluorene: Contains a phenyl group instead of a benzyl group, leading to different chemical properties
Uniqueness: 9-Benzyl-9-butyl-9H-fluorene’s unique combination of benzyl and butyl groups provides it with distinct solubility, reactivity, and functionalization properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
88223-32-9 |
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Molecular Formula |
C24H24 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
9-benzyl-9-butylfluorene |
InChI |
InChI=1S/C24H24/c1-2-3-17-24(18-19-11-5-4-6-12-19)22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h4-16H,2-3,17-18H2,1H3 |
InChI Key |
BMCUTNHPOUECTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CC4=CC=CC=C4 |
Origin of Product |
United States |
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